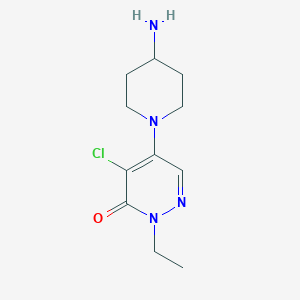
5-(4-Aminopiperidin-1-yl)-4-chloro-2-ethylpyridazin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Aminopiperidin-1-yl)-4-chloro-2-ethylpyridazin-3(2H)-one is a heterocyclic compound that features a pyridazine ring substituted with an aminopiperidine group, a chlorine atom, and an ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Aminopiperidin-1-yl)-4-chloro-2-ethylpyridazin-3(2H)-one typically involves the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the condensation of appropriate hydrazine derivatives with diketones or α,β-unsaturated carbonyl compounds.
Introduction of the Aminopiperidine Group: The aminopiperidine group can be introduced via nucleophilic substitution reactions, where the piperidine derivative reacts with a suitable leaving group on the pyridazine ring.
Chlorination and Ethylation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(4-Aminopiperidin-1-yl)-4-chloro-2-ethylpyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the chlorine and aminopiperidine sites.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols for nucleophilic substitution; electrophiles like alkyl halides for electrophilic substitution.
Major Products
Oxidation: Formation of corresponding pyridazine N-oxides.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of substituted pyridazine derivatives with new functional groups replacing the chlorine or aminopiperidine groups.
Scientific Research Applications
5-(4-Aminopiperidin-1-yl)-4-chloro-2-ethylpyridazin-3(2H)-one has several scientific research applications:
Medicinal Chemistry: Potential use as a scaffold for the development of new pharmaceuticals, particularly in the design of enzyme inhibitors or receptor antagonists.
Materials Science: Utilized in the synthesis of novel materials with specific electronic or optical properties.
Biological Studies: Employed in the study of biological pathways and mechanisms due to its interaction with various biomolecules.
Industrial Applications: Used in the development of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 5-(4-Aminopiperidin-1-yl)-4-chloro-2-ethylpyridazin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The aminopiperidine group can form hydrogen bonds and electrostatic interactions with active sites, while the pyridazine ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-ethylpyridazine: Lacks the aminopiperidine group, resulting in different chemical and biological properties.
5-(4-Methylpiperidin-1-yl)-4-chloro-2-ethylpyridazin-3(2H)-one: Similar structure but with a methyl group instead of an amino group on the piperidine ring.
5-(4-Aminopiperidin-1-yl)-2-ethylpyridazin-3(2H)-one: Lacks the chlorine atom, affecting its reactivity and interactions.
Uniqueness
5-(4-Aminopiperidin-1-yl)-4-chloro-2-ethylpyridazin-3(2H)-one is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both the aminopiperidine and chlorine groups allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound for various applications.
Properties
Molecular Formula |
C11H17ClN4O |
|---|---|
Molecular Weight |
256.73 g/mol |
IUPAC Name |
5-(4-aminopiperidin-1-yl)-4-chloro-2-ethylpyridazin-3-one |
InChI |
InChI=1S/C11H17ClN4O/c1-2-16-11(17)10(12)9(7-14-16)15-5-3-8(13)4-6-15/h7-8H,2-6,13H2,1H3 |
InChI Key |
MOWDGLLJTCUSOZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)C(=C(C=N1)N2CCC(CC2)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


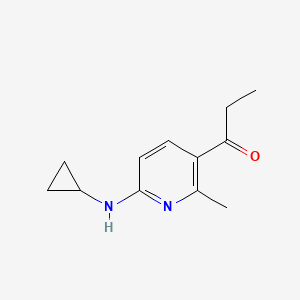
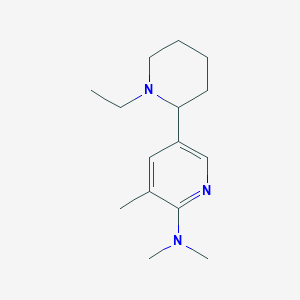
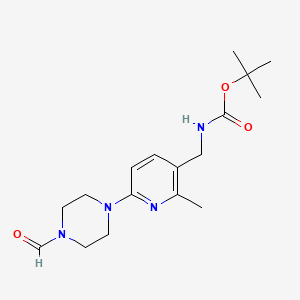
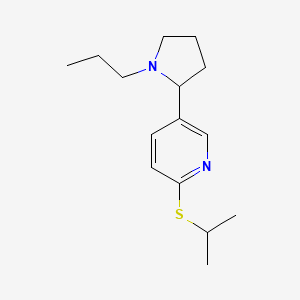
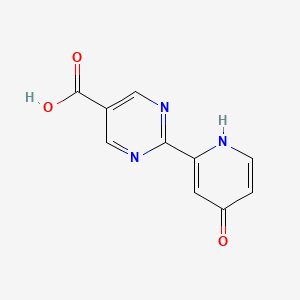




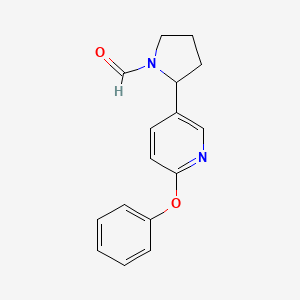
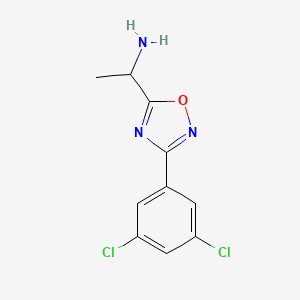

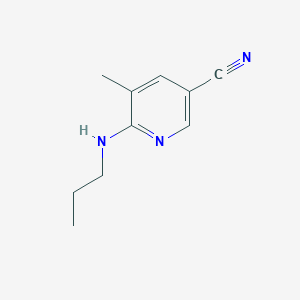
![3-Benzyl-2-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B11802053.png)
